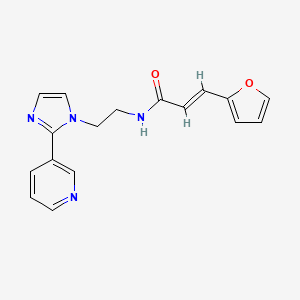
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), a lipid-signaling enzyme that plays a crucial role in various cellular processes. The purpose of
科学的研究の応用
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has shown promising results in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to inhibit the growth of tumor cells and increase the sensitivity of cancer cells to chemotherapy. In neurobiology, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to modulate synaptic transmission and improve cognitive function. In immunology, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to regulate the immune response and reduce inflammation.
作用機序
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide exerts its inhibitory effect on PLD by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and physiological effects:
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, modulation of synaptic transmission, regulation of the immune response, and reduction of inflammation. Additionally, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to improve cognitive function and increase the sensitivity of cancer cells to chemotherapy.
実験室実験の利点と制限
One of the main advantages of using (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in lab experiments is its potent inhibitory effect on PLD, which makes it a valuable tool for studying the role of PLD in various cellular processes. However, one of the limitations of using (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases, and the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide on cellular processes and to identify potential biomarkers for predicting the response to (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide-based therapies.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a small molecule inhibitor that has shown promising results in various scientific research applications, including cancer research, neurobiology, and immunology. (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide exerts its inhibitory effect on PLD by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has various biochemical and physiological effects, including the inhibition of tumor cell growth, modulation of synaptic transmission, regulation of the immune response, and reduction of inflammation. While (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has several advantages for lab experiments, its potential off-target effects should be taken into consideration. There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases, and the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in cancer, neurodegenerative diseases, and inflammatory disorders.
合成法
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide can be synthesized using a multi-step process that involves the condensation of 2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethanamine and furan-2-carbaldehyde, followed by the reaction with acryloyl chloride. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(6-5-15-4-2-12-23-15)19-8-10-21-11-9-20-17(21)14-3-1-7-18-13-14/h1-7,9,11-13H,8,10H2,(H,19,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYCAYNCRSWMT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2906847.png)
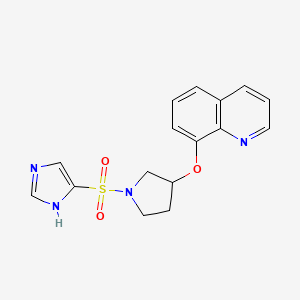
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2906849.png)

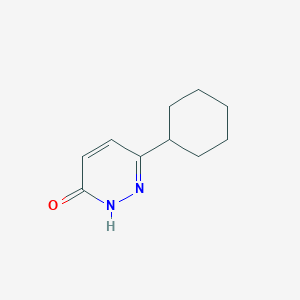

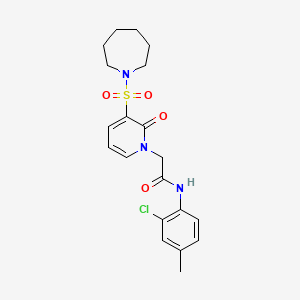
![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
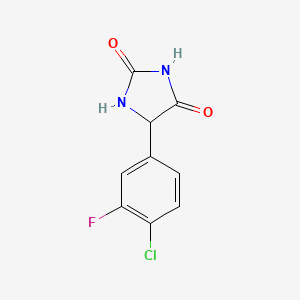
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2906861.png)
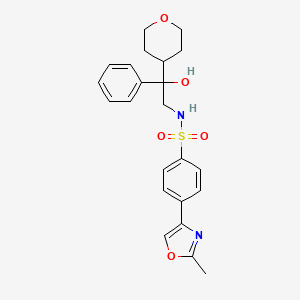
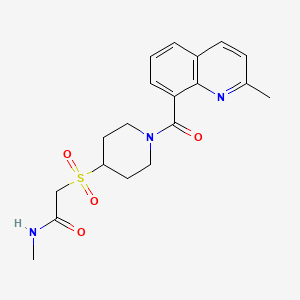
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)